molecular formula C10H10Cl2N2O2 B7785634 (Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

(Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Cat. No. B7785634
M. Wt: 261.10 g/mol
InChI Key: DDJOIKUARWSPEQ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a useful research compound. Its molecular formula is C10H10Cl2N2O2 and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • X-ray Powder Diffraction Analysis : A study provided X-ray powder diffraction data, unit-cell parameters, and space group for a compound related to "(Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate," suggesting its use in structural determination and purity assessment in materials science (Qing Wang et al., 2016).

  • Crystal Structure and Computational Study : The molecular structure of a thioamide derivative related to the compound was determined by X-ray diffraction, with spectral analysis like FT-IR, FT-Raman, and 1H NMR, indicating its application in the study of chemical structures and properties (S. Prasanth et al., 2015).

  • Biological Applications : A paper discussed the synthesis of binuclear metal complexes involving a compound related to "(Z)-Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate" and their application in sterilization and coronavirus resistance, suggesting potential antimicrobial and antiviral activities (M. Refat et al., 2021).

  • Synthesis of Antimicrobial Agents : Another study reported the synthesis of formazans from a base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which could be related to the synthesis of antimicrobial agents, indicating pharmaceutical and medicinal chemistry applications (P. Sah et al., 2014).

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJOIKUARWSPEQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chloro[(4-chlorophenyl)hydrazono]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.